(S)-2-Flurbiprofen-d3
CAS No.:
Cat. No.: VC0199545
Molecular Formula: C₁₅H₁₀D₃FO₂
Molecular Weight: 247.28
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₅H₁₀D₃FO₂ |
|---|---|
| Molecular Weight | 247.28 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
(S)-2-Flurbiprofen-d3 (IUPAC name: (S)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic-3,3,3-d3 acid) retains the core structure of flurbiprofen, comprising a biphenyl moiety with a fluorine substituent at the 2-position and a propanoic acid group at the 4-position. The (S)-enantiomeric configuration ensures chiral specificity, which is critical for its interaction with cyclooxygenase (COX) enzymes . Deuterium substitution at the methyl group adjacent to the carboxylic acid (Figure 1) enhances metabolic stability without altering the compound’s steric or electronic profile .
Table 1: Physicochemical Properties of (S)-2-Flurbiprofen-d3
The absence of a registered CAS number reflects its status as a research-grade compound, typically synthesized on demand for specialized applications .
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) spectra confirm the deuterium incorporation at the 3,3,3 positions, evidenced by the absence of proton signals at δ 1.56 ppm corresponding to the methyl group . High-performance liquid chromatography (HPLC) analyses reveal a retention time identical to non-deuterated flurbiprofen, underscoring its utility as an internal standard in quantitative assays .
Synthesis and Isotopic Labeling Strategies
Synthetic Pathways
The synthesis of (S)-2-Flurbiprofen-d3 typically involves deuteration of the flurbiprofen precursor through hydrogen-deuterium exchange or the use of deuterated reagents. A common approach utilizes thionyl chloride to convert flurbiprofen to its acid chloride, followed by esterification with deuterated methanol under controlled conditions . Subsequent hydrolysis yields the deuterated carboxylic acid, which is resolved into its (S)-enantiomer via chiral chromatography or enzymatic methods .
Key Reaction Steps:
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Acid Chloride Formation: Flurbiprofen reacts with thionyl chloride to form flurbiprofen acid chloride.
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Deuterated Esterification: The acid chloride is treated with deuterated alcohol (e.g., CD₃OD) to introduce deuterium at the methyl position.
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Hydrolysis and Purification: The ester intermediate undergoes alkaline hydrolysis, followed by chiral resolution to isolate the (S)-enantiomer .
Pharmacological and Analytical Applications
Role in Pharmacokinetic Studies
Deuterium labeling slows the oxidative metabolism of flurbiprofen by cytochrome P450 enzymes, prolonging its half-life in vivo. This property facilitates precise measurement of drug absorption, distribution, and elimination in preclinical models . For instance, studies using (S)-2-Flurbiprofen-d3 as a tracer have elucidated the enterohepatic recirculation of flurbiprofen, explaining its prolonged therapeutic effects .
Analytical Chemistry Applications
As an internal standard in LC-MS/MS assays, (S)-2-Flurbiprofen-d3 minimizes matrix effects and improves quantification accuracy. Its co-elution with non-deuterated flurbiprofen ensures consistent ionization efficiency, enabling detection limits as low as 0.1 ng/mL in plasma samples .
Table 2: Comparative Analysis of Flurbiprofen Isotopologs
| Compound | Molecular Weight | Deuterium Positions | Primary Use |
|---|---|---|---|
| (S)-2-Flurbiprofen-d3 | 247.28 | 3,3,3 | Pharmacokinetic tracer |
| (R)-Flurbiprofen-d5 | 249.29 | 2,2,3,3,3 | Metabolic stability studies |
| 4-Hydroxyflurbiprofen D3 | 263.30 | 3,3,3 | Metabolite quantification |
Future Directions and Research Opportunities
Prodrug Development
Building on the success of flurbiprofen–antioxidant mutual prodrugs , deuterated variants like (S)-2-Flurbiprofen-d3 could enhance target specificity and reduce off-target effects. Hybrid molecules incorporating deuterium and antioxidant moieties may synergistically improve therapeutic indices.
Isotope Effects in Drug Design
Deuterium’s kinetic isotope effect (KIE) offers a strategic avenue to modulate drug metabolism. Systematic studies comparing (S)-2-Flurbiprofen-d3 with non-deuterated and other isotopologs could unravel structure–metabolism relationships, guiding the design of next-generation NSAIDs .
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